molecular formula C24H52BF4N B107856 Tetrahexylammonium tetrafluoroborate CAS No. 15553-50-1

Tetrahexylammonium tetrafluoroborate

Cat. No. B107856
CAS RN: 15553-50-1
M. Wt: 441.5 g/mol
InChI Key: QNJIMRNKXMJLJQ-UHFFFAOYSA-N
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Description

Tetrahexylammonium tetrafluoroborate is a quaternary ammonium salt that has been studied for its potential as a high-temperature polar stationary phase in gas chromatography. It is one of the tetraalkylammonium tetrafluoroborate salts that have been evaluated for this purpose, with a liquid range from 90 to 230°C. The compound exhibits strong, selective dipole interactions, which are slightly stronger for the tetrabutylammonium salt than for the tetrahexylammonium salt .

Synthesis Analysis

The synthesis of tetrahexylammonium tetrafluoroborate and related compounds typically involves anion exchange reactions or reactions with activated acetylenes. For instance, N-vinylpyridinium and trialkylammonium tetrafluoroborate salts can be prepared from activated acetylenes and pyridinium or trialkylammonium tetrafluoroborates to form crystalline, air-stable, and nonhygroscopic crystals . Additionally, the synthesis of tetraalkylammonium organotrifluoroborate salts involves the treatment of organoboronic acids with hydrofluoric acid, followed by counterion exchange with tetra-n-butylammonium hydroxide, resulting in air and moisture stable salts .

Molecular Structure Analysis

The molecular structure of tetraalkylammonium tetrafluoroborate salts has been characterized by various techniques, including X-ray single crystal diffraction. The crystal structures of some tetrafluoroborate salts have been determined, revealing that the packing in these salts is mainly affected by Coulombic interactions and weak C-H⋯F hydrogen bonds . Although the specific structure of tetrahexylammonium tetrafluoroborate is not detailed in the provided papers, similar structural features can be inferred based on related compounds.

Chemical Reactions Analysis

Tetraalkylammonium tetrafluoroborate salts are involved in various chemical reactions, including as catalysts and reagents. They have been used as phase-transfer catalysts in solid base-promoted cross-aldol condensations, retaining their catalytic activity over several reaction cycles . Furthermore, these salts undergo Pd-catalyzed Suzuki–Miyaura cross-couplings with a variety of aryl- and alkenylhalides under mild conditions, demonstrating their utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraalkylammonium tetrafluoroborate salts have been extensively studied. Their thermal behavior has been investigated using TGA and DSC methods, showing that these compounds have significant thermal stability and sharp melting transitions compared to analogous halide salts . Additionally, the phase relationships of tetraalkylammonium tetrafluoroborates have been explored through dsc analysis, revealing solid-solid phase transitions and providing data on fusion and transition temperatures and enthalpies .

Scientific Research Applications

Herbicidal Properties and Phytotoxicity

Tetrahexylammonium tetrafluoroborate ([THA][BF4]) has been studied for its herbicidal properties. It demonstrates significant herbicidal action when applied to soil, inhibiting the growth of plant shoots and roots. The increased concentration of this compound leads to a decrease in the assimilation of pigments, alters the dry weight content, and inhibits the length of shoots and roots in plants. The strongest herbicidal activity was noted when [THA][BF4] was applied via soil application, with the weakest herbicidal action compared to similar compounds (Biczak et al., 2017). Additionally, [THA][BF4] causes oxidative stress in plants, indicated by a drop in chlorophyll content and an increase in reactive oxygen species (ROS) and lipid peroxidation. Changes in chlorophyll levels and peroxidase activity are considered the best biomarkers to determine oxidative stress in plants (Biczak, 2016).

Electrochemical Applications

Tetrahexylammonium tetrafluoroborate has been utilized in electrochemical applications, specifically in the development of electric double-layer capacitors (EDLCs). These EDLCs, employing tetrahexylammonium tetrafluoroborate as the electrolyte, exhibit higher capacity and better charge-discharge cycle durability at elevated temperatures when compared to conventional EDLCs using organic liquid electrolytes. This makes it a practical ionic liquid for electrochemical capacitors due to its wide potential window and high ionic conductivity (Sato, Masuda, & Takagi, 2004).

Catalytic Properties

The compound has shown promise as a catalyst. For instance, trihexyl (tetradecyl) phosphonium tetrafluoroborate, a related compound, demonstrated active catalytic behavior in the introduction of fluoride by nucleophilic aromatic substitution. Its thermal stability (with a decomposition temperature above 300 °C) makes it suitable for reactions at high temperatures. Its ease of handling, lack of need for stringent drying conditions, and reusability make this ionic liquid a useful phase transfer catalyst (Fan, Chuah, & Jaenicke, 2012).

Safety And Hazards

Tetrahexylammonium tetrafluoroborate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Future Directions

Tetrahexylammonium tetrafluoroborate has been studied for its effects on the growth and development of certain weed species . It has shown strong herbicidal properties when applied to soil . This suggests potential applications in environmentally safe herbicides for crop protection .

properties

IUPAC Name

tetrahexylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.BF4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJIMRNKXMJLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585002
Record name N,N,N-Trihexylhexan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahexylammonium tetrafluoroborate

CAS RN

15553-50-1
Record name N,N,N-Trihexylhexan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahexylammonium tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
R Biczak - Journal of hazardous materials, 2016 - Elsevier
This paper discusses the impact of four quaternary ammonium salts (QAS) such as tetraethylammonium tetrafluoroborate [TEA][BF 4 ], tetrabutylammonium tetrafluoroborate [TBA][BF 4 ]…
Number of citations: 86 www.sciencedirect.com
R Biczak, B Pawłowska, M Płatkowski, M Stręk… - Bulletin of …, 2017 - Springer
This study investigated the effects of four structurally different quaternary ammonium salts (QASs), ie, tetrabutylammonium tetrafluoroborate [TBA][BF 4 ], tetrahexylammonium …
Number of citations: 8 link.springer.com
M Pingot, B Szadkowski… - Advances in Polymer …, 2018 - Wiley Online Library
… The highest value of tensile strength demonstrated the vulcanizate containing tetrahexylammonium tetrafluoroborate (AB). Our results are in agreement with Le et al.29 and …
Number of citations: 3 onlinelibrary.wiley.com
Y Liu, S Tang, J Fan, E Gracia-Espino… - ACS Applied Nano …, 2021 - ACS Publications
… To reach this performance, it was critical to include a thin solution-processed layer comprising p-type poly(vinyl carbazole) and a tetrahexylammonium tetrafluoroborate ionic liquid …
Number of citations: 16 pubs.acs.org
M Yoshimura, K Honda, T Kondo, R Uchikado… - Diamond and related …, 2002 - Elsevier
… tetrafluoroborate (Et 4 NBF 4 ), tetrapropylammonium tetrafluoroborate (Pr 4 NBF 4 ), tetrabutylammonium tetrafluoroborate (Bu 4 NBF 4 ) and tetrahexylammonium tetrafluoroborate (He …
Number of citations: 62 www.sciencedirect.com
A Baschieri, B Del Secco, N Zaccheroni… - … A European Journal, 2018 - Wiley Online Library
… tert-butylhydroperoxide, AIBN (azobisisobutyronitrile), tetraoctylammonium bromide (TOAB), tetraoctylammonium tetrafluoroborate (Oct 4 NBF 4 ), tetrahexylammonium tetrafluoroborate …
E Auroux, A Sandström, C Larsen, P Lundberg… - Organic …, 2020 - Elsevier
… of a conjugated poly(para-phenylene vinylene) co-polymer termed Super Yellow (catalogue number: PDY-132, Merck, GER) and the ionic liquid tetrahexylammonium tetrafluoroborate (…
Number of citations: 11 www.sciencedirect.com
LM Cavinato, G Millán… - Advanced Functional …, 2022 - Wiley Online Library
… [ 19-21 ] As ions source tetrahexylammonium tetrafluoroborate (THABF 4 ) was selected, due to its wide electrochemical stability window. [ 22 ] We rationalize the optimization of the …
Number of citations: 9 onlinelibrary.wiley.com
T Schnitzer, SAH Jansen, MFJ Mabesoone… - Angewandte …, 2022 - Wiley Online Library
… b) Titration of trihexylammonium chloride (left), tetrahexylammonium chloride (middle) and tetrahexylammonium tetrafluoroborate (right) to a 50 μM solution of BTA in MCH. c) Computed …
Number of citations: 10 onlinelibrary.wiley.com
E Auroux, G Huseynova, J Ràfols-Ribé, VM La Hera… - RSC …, 2023 - pubs.rsc.org
The concept of a metal-free and all-organic electroluminescent device is appealing from both sustainability and cost perspectives. Herein, we report the design and fabrication of such a …
Number of citations: 4 pubs.rsc.org

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